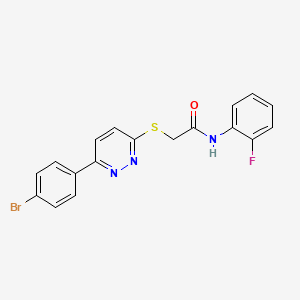
1-Bromo-2-methyl-2-(propan-2-yloxy)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Bromo-2-methyl-2-(propan-2-yloxy)propane” is a chemical compound with the CAS Number: 149741-79-7 . It has a molecular weight of 195.1 . The IUPAC name for this compound is 1-bromo-2-isopropoxy-2-methylpropane .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-methyl-2-(propan-2-yloxy)propane” is 1S/C7H15BrO/c1-6(2)9-7(3,4)5-8/h6H,5H2,1-4H3 . Unfortunately, the specific 2D or 3D structure is not provided in the search results.科学的研究の応用
Tetrahydropyranyl Protecting Group Utilization
The compound finds utility in organic synthesis, particularly as a precursor or intermediate. For example, the sodium hydride-induced elimination of hydrogen bromide from similar compounds leads to in-situ formation of masked acetonyl bromides, showcasing its utility in synthesizing potentially complex organic molecules with significant applications in developing pharmaceuticals and fine chemicals (Horning, Kavadias, & Muchowski, 1970).
Fire Extinguishing Applications
Research into halogenated compounds, including those structurally related to "1-Bromo-2-methyl-2-(propan-2-yloxy)propane," has shown potential in fire suppression technologies. Studies have evaluated the fire extinguishing abilities of brominated and fluorinated agents, indicating that small amounts can significantly enhance the extinguishing ability of inert gases. This opens up avenues for their use in safer, more effective fire suppression systems (Zou, Vahdat, & Collins, 2001).
Synthesis of Building Blocks for Bioactive Molecules
Compounds with similar structures are crucial in synthesizing bioactive molecule building blocks, such as those used in prostaglandin synthesis. The versatility in reactions, including alkylation steps, highlights its importance in constructing complex molecules with applications in pharmaceutical development (Thell, Henning, Schick, & Schwarz, 1985).
Environmental Impact Studies
The ozone formation potential of related bromo-compounds has been studied to understand their environmental impact better. These studies are crucial for evaluating the atmospheric behavior of halogenated compounds, contributing to our understanding of air quality and the potential effects of these compounds on climate change (Whitten, Cohen, Myers, & Carter, 2003).
Antimicrobial and Antioxidant Properties
Newly synthesized derivatives, including bromo-compounds, have been investigated for their biofilm inhibition, antioxidant, and mutagenic activities. These studies contribute to the search for novel compounds with potential applications in treating infections and diseases caused by biofilm-forming bacteria and oxidative stress-related conditions (Sheikh, ZIA-UR-REHMAN, Imran, & Mahmood, 2021).
Safety and Hazards
特性
IUPAC Name |
1-bromo-2-methyl-2-propan-2-yloxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-6(2)9-7(3,4)5-8/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUAOIBZVKHHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)(C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methyl-2-(propan-2-yloxy)propane | |
CAS RN |
149741-79-7 |
Source


|
| Record name | 1-bromo-2-methyl-2-(propan-2-yloxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate](/img/structure/B2443273.png)


![N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2443279.png)

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443281.png)
![Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate](/img/structure/B2443282.png)
![Ethyl 2-{2-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2443285.png)
![6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2443286.png)


![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2443291.png)